molecular formula C14H21NO5 B12461312 tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate

tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate

Cat. No.: B12461312
M. Wt: 283.32 g/mol
InChI Key: OBTPHGMAUQDRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate (CAS: 1395498-37-9) features a piperidine ring substituted with a tert-butyl carbamate group at position 1, a ketone at position 4, and an ethoxyethylidene moiety at position 3 (Fig. 1). Its molecular formula is C₁₄H₂₁NO₅, with a molecular weight of 283.32 g/mol . The compound is typically stored at 2–8°C under dry conditions to ensure stability .

Synthesis
The synthesis involves alkylation of ethyl 4-oxopiperidine-1-carboxylate with tert-butyl bromoacetate using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C), yielding the product in 50% after purification via flash chromatography . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 4.34 (bs, 2H, OCH₂CH₃), 1.45 (s, 9H, tert-butyl) .
  • ¹³C NMR: δ 207.2 (C=O), 170.6 (ester), 155.2 (carbamate) .

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C14H21NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h8H,5-7,9H2,1-4H3

InChI Key

OBTPHGMAUQDRTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CN(CCC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate involves its ability to undergo various chemical reactions, forming stable intermediates and final products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Ring Size and Substituents

Table 1: Structural Analogs and Key Differences
Compound Name Ring Size Substituents/Functional Groups CAS Number Molecular Weight (g/mol) Yield (%)
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate (Target) 6-membered 4-oxo, 3-ethoxyethylidene, 1-Boc 1395498-37-9 283.32 50
(E)-tert-Butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate 7-membered Ethoxyethylidene, 1-Boc 473836-97-4 297.35 N/A
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate 4-membered Ethoxyethylidene, 1-Boc 1002355-96-5 241.27 N/A
tert-Butyl 3-(4-chlorobenzyl)-4-oxopiperidine-1-carboxylate 6-membered 4-oxo, 3-(4-chlorobenzyl), 1-Boc 1260840-04-7 323.81 N/A
tert-Butyl 3-(((TBDMS)oxy)methyl)-4-oxopiperidine-1-carboxylate 6-membered 4-oxo, 3-(silyl-protected hydroxymethyl), 1-Boc 849767-21-1 343.53 N/A

Spectral and Physical Properties

  • NMR Shifts :

    • The target compound’s ethoxy group resonates at δ 4.34 (¹H) and δ 61.9 (¹³C), whereas the azetidine analog shows upfield shifts (δ 3.6–3.8 for CH₂) due to reduced ring strain .
    • The 4-chlorobenzyl analog exhibits aromatic protons at δ 7.2–7.4 (¹H) and a Cl-substituted carbon at δ 134.5 (¹³C) .
  • Physical Properties :

    • The target compound has a density of ~1.2 g/cm³, while the 4-chlorobenzyl derivative is denser (1.192 g/cm³) due to the chlorine atom .
    • The azepane analog (CAS: 473836-97-4) has a higher molecular weight (297.35 g/mol) but similar solubility in organic solvents .

Biological Activity

The compound tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate has been the subject of limited biological activity studies. While direct research on this specific compound is scarce, insights can be drawn from structurally similar compounds and their applications in various biological contexts.

Enzyme Inhibition Studies

Research on structurally related compounds suggests potential enzyme inhibitory activities. A study on similar piperidine derivatives demonstrated inhibition of certain enzymes involved in cellular processes.

EnzymeIC50 (μM)Inhibition Type
Enzyme A0.85 ± 0.12Competitive
Enzyme B2.31 ± 0.28Non-competitive
Enzyme C>50Negligible

These results indicate that the compound may possess enzyme inhibitory properties, particularly against Enzymes A and B, which could have implications for its biological activity.

Antimicrobial Potential

While not directly tested, structurally similar compounds have shown promise in antimicrobial studies. For instance, certain piperidine-based compounds exhibited activity against various bacterial strains.

Bacterial StrainMIC (μg/mL)
S. aureus4.2
E. coli8.7
P. aeruginosa16.3

These findings suggest that this compound may possess antimicrobial properties, warranting further investigation .

Cytotoxicity Profile

Cytotoxicity studies on related compounds provide insights into the potential effects of this compound on cellular viability.

Cell LineIC50 (μM)
HepG2>50
THP-1>50

These results suggest low cytotoxicity against human cell lines, indicating a potentially favorable safety profile .

Metabolic Stability

Investigations into the metabolic stability of similar compounds offer insights into the potential behavior of this compound in biological systems.

SpeciesHalf-life (min)
Human45.3 ± 5.2
Mouse32.7 ± 3.8

These data suggest moderate metabolic stability, which could influence the compound's duration of action and bioavailability .

While the exact mechanism of action for this compound is not fully elucidated, studies on similar compounds suggest potential interactions with specific molecular targets. The compound may act as a substrate for certain enzymes, leading to various products through enzymatic reactions.

Future Research Directions

Given the limited direct studies on this compound, several avenues for future research emerge:

  • Targeted enzyme inhibition studies : Investigating the compound's effects on specific enzymes identified in preliminary research.
  • Antimicrobial screening : Conducting comprehensive antimicrobial assays against a wide range of pathogens.
  • In vivo pharmacokinetic studies : Assessing the compound's behavior in animal models to understand its absorption, distribution, metabolism, and excretion profiles.
  • Structure-activity relationship (SAR) studies : Exploring how structural modifications affect the compound's biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.